molecular formula C6H9NOS B1627877 N-(1-Thiophen-2-YL-ethyl)-hydroxylamine CAS No. 904818-25-3

N-(1-Thiophen-2-YL-ethyl)-hydroxylamine

Cat. No.: B1627877
CAS No.: 904818-25-3
M. Wt: 143.21 g/mol
InChI Key: OZKKHNXOEOVOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Hydroxylamine (B1172632) Functional Group in Contemporary Organic Synthesis

The hydroxylamine functional group (-NHOH) is a versatile tool in the arsenal of synthetic organic chemists. Its utility stems from its dual nucleophilic nature, with both the nitrogen and oxygen atoms capable of participating in chemical reactions. Hydroxylamines are key intermediates in the synthesis of a variety of nitrogen-containing compounds. For instance, they can be readily oxidized to form nitrones or reduced to amines.

A hallmark reaction of hydroxylamines is their condensation with aldehydes and ketones to form oximes. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by elimination, and it is crucial in both synthetic and analytical chemistry. The resulting oximes can be further transformed, for example, through the Beckmann rearrangement to produce amides, a reaction of significant industrial importance in the production of nylon-6.

Furthermore, N-substituted hydroxylamines serve as valuable precursors in amination reactions. Recent advancements have seen their use as versatile amino sources in transition-metal-catalyzed C-H amidation reactions, allowing for the direct introduction of nitrogen into organic molecules under mild conditions. This capability is highly sought after in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Role of the Thiophene (B33073) Heterocycle in Diverse Chemical Scaffolds

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netprepchem.com Its structure is analogous to benzene, and it exhibits aromatic properties due to the delocalization of the sulfur atom's lone pair of electrons into the π-system of the ring. researchgate.net This aromaticity confers stability and allows for a wide range of substitution reactions, similar to benzene. researchgate.net

The thiophene ring is a bioisostere of the phenyl ring, meaning it can often replace a benzene ring in a biologically active molecule without significant loss of activity, while potentially improving physicochemical properties such as solubility and metabolic stability. researchgate.net Consequently, the thiophene nucleus is found in a multitude of approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. prepchem.com

In addition to its role in pharmaceuticals, thiophene derivatives are integral components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The sulfur atom in the thiophene ring can facilitate intermolecular interactions, which are crucial for charge transport in these materials.

Structural Context of N-(1-Thiophen-2-YL-ethyl)-hydroxylamine within the Broader Hydroxylamine and Thiophene Chemical Space

This compound, with the chemical formula C6H9NOS, is a molecule that synergistically combines the structural features of both an N-substituted hydroxylamine and a thiophene derivative. google.com The core of the molecule is an ethyl chain, with a hydroxylamino group attached to the first carbon and a thiophen-2-yl group attached to the same carbon.

This specific arrangement places the hydroxylamine functionality in proximity to the aromatic thiophene ring, which can influence its chemical properties. The electron-rich nature of the thiophene ring may affect the acidity and nucleophilicity of the hydroxylamine group. Conversely, the hydroxylamine moiety can influence the reactivity of the thiophene ring in electrophilic substitution reactions.

The synthesis of this compound, while not extensively detailed in the literature, can be conceptually approached through established synthetic methodologies. A plausible route would involve the oximation of 2-acetylthiophene to form 1-(thiophen-2-yl)ethan-1-one oxime, followed by a selective reduction of the oxime to the corresponding hydroxylamine. This method is analogous to the synthesis of other N-alkyl hydroxylamines from ketones.

Below are the known and predicted properties of this compound:

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 904818-25-3
Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol

| Boiling Point (Predicted) | 269.7±23.0 °C |

Table 2: Spectroscopic Data (Predicted)

Spectroscopy Expected Features
¹H NMR Signals corresponding to the thiophene ring protons, the methine proton (CH), the methyl group protons (CH3), and the protons of the hydroxylamine group (NH and OH).
¹³C NMR Resonances for the carbon atoms of the thiophene ring, the methine carbon, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for N-H, O-H, C-H (aromatic and aliphatic), and C=C (thiophene ring) stretching vibrations.

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the thiophene and ethyl-hydroxylamine moieties. |

The study of this compound and its derivatives holds promise for the development of new synthetic intermediates and potentially bioactive molecules. The unique combination of the hydroxylamine and thiophene functionalities in a single molecular framework provides a rich platform for further chemical exploration and derivatization. Future research into the synthesis, reactivity, and biological evaluation of this compound class will undoubtedly contribute to the advancement of organic and medicinal chemistry.

Properties

IUPAC Name

N-(1-thiophen-2-ylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-5(7-8)6-3-2-4-9-6/h2-5,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKKHNXOEOVOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587642
Record name N-Hydroxy-1-(thiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904818-25-3
Record name N-Hydroxy-1-(thiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Transformations Involving N 1 Thiophen 2 Yl Ethyl Hydroxylamine

Elucidation of Reaction Pathways and Transition States in Hydroxylamine (B1172632) Chemistry

The chemical behavior of hydroxylamines is complex, with multiple decomposition and reaction pathways influenced by factors such as pH. ntnu.no Computational and experimental studies have been crucial in mapping these pathways and identifying the associated transition states. For instance, the thermal decomposition of hydroxylamine can be initiated by both hydrogen and hydroxide (B78521) ions, leading to different reaction cascades. ntnu.no In acidic solutions, the formation of a triplet nitrene (NH) is a key step that initiates exothermic branching reactions. ntnu.no Conversely, in alkaline conditions, the reaction pathway involves intermediates like HNO, which also leads to further decomposition. ntnu.no

Quantum chemical calculations have been employed to determine the structures and energetics of reactants, products, intermediates, and transition states. ntnu.noresearchgate.net One notable reaction pathway for N-substituted hydroxylamines is the Cope-type hydroamination, which is the microscopic reverse of the Cope elimination. This reaction proceeds through a concerted, 5-membered cyclic transition state. nih.gov Theoretical studies on the reaction of hydroxylamine with esters have revealed that the reaction can proceed through a concerted mechanism involving the zwitterionic isomer (ammonia oxide), bypassing the traditional tetrahedral intermediate. researchgate.net The activation barrier for the bimolecular isomerization of hydroxylamine to ammonia (B1221849) oxide is significantly lowered in aqueous solutions, suggesting that solvent plays a critical role in dictating the favorable reaction pathway. acs.org

For N-(1-Thiophen-2-YL-ethyl)-hydroxylamine, these fundamental pathways are relevant. The nitrogen atom can act as a nucleophile, and the molecule can potentially undergo transformations via cyclic transition states, influenced by the electronic properties of the thiophene (B33073) substituent.

Mechanistic Studies of Thiophene Ring Reactivity within N-Substituted Hydroxylamines

The thiophene ring is an electron-rich aromatic system prone to electrophilic substitution reactions. The position of substitution on the thiophene ring is critical, with the 2- and 5-positions being more reactive than the 3- and 4-positions. The hydroxylamine substituent at the ethyl group attached to the 2-position of the thiophene ring will influence the ring's reactivity. The substituent's electronic effects—both inductive and resonance—can either activate or deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions.

Mechanistic studies on the synthesis of thiophene derivatives often involve ring-closure reactions of functionalized precursors. nih.gov The reactivity of substituted thiophenes is also well-documented in metal-catalyzed cross-coupling reactions. researchgate.net For this compound, reactions could involve the thiophene ring itself. For example, electrophilic aromatic substitution could occur, with the N-substituted ethylamine (B1201723) group directing the regioselectivity of the reaction. The specific nature of this directing effect would depend on the reaction conditions and the electronic nature of the hydroxylamine moiety under those conditions. Computational studies can provide insights into the charge distribution on the thiophene ring and predict the most likely sites for electrophilic attack. researchgate.net

Analysis of N-O Bond Cleavage and Formation in Synthetic Transformations

The N-O bond is relatively weak and its cleavage is a key step in many reactions involving hydroxylamines, enabling the formation of new nitrogen-containing heterocycles and other valuable compounds. nih.govbohrium.commdpi.com This cleavage can be induced through various means, including transition-metal catalysis and radical-mediated processes. mdpi.comdoaj.org

Transition metals such as rhodium, palladium, and nickel are effective catalysts for reactions involving N-O bond cleavage. nih.govmdpi.com For example, Rh(II) can catalyze the amination of olefins with O-(sulfonyl)hydroxylamines to produce aziridines. mdpi.com Palladium catalysis has been used in the synthesis of sterically hindered O-tert-alkyl-N,N-disubstituted hydroxylamines. nih.gov These catalytic cycles often involve oxidative addition of the N-O bond to the metal center, followed by subsequent transformations.

Radical-mediated reactions provide another powerful avenue for N-O bond cleavage. Iminyl radicals, generated from the cleavage of the N-O bond in oximes and hydroxylamines, are versatile intermediates for the synthesis of complex nitrogen heterocycles. mdpi.com The thermodynamic driving force for these reactions is often the exchange of the weaker N-O bond for stronger C-C, C-H, or C-heteroatom bonds. nih.gov

In the context of this compound, the cleavage of its N-O bond could be strategically employed in synthetic transformations. For instance, metal-catalyzed intramolecular reactions could lead to the formation of fused heterocyclic systems incorporating the thiophene ring.

Influence of Electronic and Steric Effects of Substituents on Reaction Mechanisms

The reactivity of N-substituted hydroxylamines is governed by a combination of electronic and steric effects. ncert.nic.in Electron-donating or electron-withdrawing substituents on the nitrogen or oxygen atoms, or on the carbon framework, can significantly alter the nucleophilicity of the hydroxylamine, the stability of intermediates, and the height of activation barriers. researchgate.net

For this compound, the thiophene ring exerts a significant electronic influence. As an electron-rich aromatic ring, it can donate electron density, potentially affecting the reactivity of the adjacent hydroxylamine moiety. The sulfur atom in the thiophene ring can also play a role through its ability to stabilize adjacent positive charges.

Steric hindrance is another critical factor. nih.gov The bulkiness of the 1-thiophen-2-yl-ethyl group can influence the accessibility of the nitrogen and oxygen atoms to incoming reagents. researchgate.net In nucleophilic addition reactions, for example, bulky substituents on the carbon adjacent to the nitrogen can hinder the approach of a nucleophile. ncert.nic.in This interplay between electronic and steric effects dictates the regioselectivity and stereoselectivity of many reactions. For instance, in nucleophilic aromatic substitution reactions, bulky groups can retard the rate of reaction by sterically hindering the formation of the intermediate complex. researchgate.net

EffectDescriptionPotential Impact on this compound
Electronic (Thiophene Ring) The electron-rich thiophene ring can donate electron density via resonance.May increase the nucleophilicity of the hydroxylamine nitrogen. Can influence the regioselectivity of reactions on the thiophene ring.
Electronic (Hydroxylamine) The electronegative oxygen and nitrogen atoms create a polar N-O bond.Influences the propensity for N-O bond cleavage and participation in polar reactions.
Steric (Ethyl Group) The ethyl linker provides some steric bulk around the nitrogen atom.May hinder the approach of bulky reagents to the nitrogen or oxygen atoms, affecting reaction rates.
Steric (Thiophene Ring) The planar aromatic ring presents a specific spatial arrangement.Can influence the conformational preferences of the molecule and the stereochemical outcome of reactions.

Investigation of Rearrangement Processes and Characterization of Key Intermediates

N-substituted hydroxylamines are known to undergo various rearrangement reactions, often proceeding through well-defined intermediates. One of the classic examples is the Cope elimination, which involves a cyclic transition state. nih.gov The reverse reaction, Cope-type hydroamination, is a valuable method for synthesizing N,N-disubstituted hydroxylamines. nih.gov

Another important rearrangement is the aza-Hock rearrangement of arylsulfonyl hydroxylamines, which can be used for the synthesis of anilines from benzyl (B1604629) alcohols. researchgate.net The key step in this process is the rearrangement of an intermediate bearing a weak N-O bond. The characterization of such intermediates is crucial for understanding the reaction mechanism. Spectroscopic techniques, such as NMR and IR, as well as mass spectrometry, are invaluable tools for identifying and characterizing these transient species. nih.gov

Computational Chemistry and Theoretical Studies of N 1 Thiophen 2 Yl Ethyl Hydroxylamine

Quantum Chemical Approaches for Molecular Geometry Optimization

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical behavior. Computational quantum chemistry provides powerful tools to determine the most stable molecular geometry by finding the minimum energy structure on the potential energy surface.

Density Functional Theory (DFT) Methodologies (e.g., B3LYP Functional with Various Basis Sets)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction.

A widely used DFT functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional has demonstrated reliability for a diverse range of chemical systems, including organic molecules containing heteroatoms like sulfur. bohrium.comnih.govresearchgate.net The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial. Basis sets like 6-311++G(d,p) are frequently employed for thiophene (B33073) derivatives, providing a good description of the electron distribution, including polarization and diffuse functions. bohrium.comnih.govresearchgate.net

For N-(1-Thiophen-2-YL-ethyl)-hydroxylamine, a DFT/B3LYP calculation with a suitable basis set would be the standard approach to obtain its optimized geometry, predicting bond lengths, bond angles, and dihedral angles. While specific data for the title compound is unavailable, studies on similar molecules like N-(thiophen-2-ylmethyl)thiophene-2-carboxamide have shown excellent agreement between DFT-calculated and experimentally determined geometric parameters. bohrium.comnih.gov

Ab Initio Calculation Strategies

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.

While full geometry optimization of this compound using high-level ab initio methods might be computationally intensive, they could be employed to refine the energies of structures previously optimized with DFT. Such an approach would provide a benchmark for the DFT results and a more accurate understanding of the molecule's stability.

Electronic Structure Analysis

The arrangement of electrons in a molecule's orbitals dictates its reactivity, spectroscopic properties, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the hydroxylamine (B1172632) group, while the LUMO would likely be distributed over the aromatic system. The precise energies and the energy gap would require specific calculations. For context, studies on other thiophene derivatives have reported HOMO-LUMO energy gaps in the range of 4-5 eV. nih.gov

Illustrative Data Table for Frontier Molecular Orbitals of this compound (Hypothetical Values)

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7
Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

Charge Distribution (Mulliken, Natural Population Analysis) and Molecular Electrostatic Potential (MEP) Mapping

Understanding how charge is distributed within a molecule is key to predicting its sites of reactivity. Mulliken population analysis and Natural Population Analysis (NPA) are two common methods for calculating the partial atomic charges. NPA is generally considered to be more reliable as it is less dependent on the basis set used.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The MEP is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a negative potential around the oxygen and nitrogen atoms of the hydroxylamine group and the sulfur atom of the thiophene ring, highlighting these as potential sites for interaction with electrophiles.

Electronic Density and Orbital Hybridization Characteristics

The total electron density distribution, which can be calculated using quantum chemical methods, provides a complete picture of the electronic structure. Analysis of the electron density can reveal the nature of chemical bonds and the presence of lone pairs.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying orbital hybridization and intramolecular interactions. nih.gov For this compound, NBO analysis would provide insights into the hybridization of the atoms in the thiophene ring and the ethyl-hydroxylamine side chain. It would also quantify delocalization effects and any intramolecular hydrogen bonding that might occur between the hydroxylamine group and the thiophene ring, which could significantly influence the molecule's conformation and stability.

Reactivity and Selectivity Prediction

Theoretical calculations are instrumental in predicting how a molecule will behave in a chemical reaction. By calculating various electronic properties, it is possible to gain insight into the reactivity and selectivity of this compound.

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons. It is the negative of the chemical potential.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered hard, indicating lower reactivity. semanticscholar.org

Chemical Softness (S) : The reciprocal of chemical hardness, softness indicates the ease with which a molecule's electron cloud can be polarized. Softer molecules are generally more reactive. semanticscholar.org

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. dergipark.org.tr A higher electrophilicity index points to a greater capacity to act as an electron acceptor.

These parameters are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) based on the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (μ = -χ).

While specific computational studies providing these values for this compound are not readily found in the surveyed literature, the table below illustrates how such data would be presented. For similar thiophene derivatives, these calculations are typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net

Table 1: Calculated Global Reactivity Descriptors for this compound (Note: The values in this table are illustrative as specific data for the target compound were not available in the searched literature. The parameters are typically reported in electron volts (eV).)

DescriptorSymbolCalculated Value (eV)
ElectronegativityχData not available in searched literature
Chemical HardnessηData not available in searched literature
Chemical SoftnessSData not available in searched literature
Electrophilicity IndexωData not available in searched literature

This analysis helps to pinpoint the sites for:

Nucleophilic attack (f+(r)) : Indicates the most probable sites for an attack by a nucleophile (where an electron is accepted).

Electrophilic attack (f-(r)) : Shows the most likely sites for an attack by an electrophile (where an electron is donated).

Radical attack (f0(r)) : Predicts the site of attack for a radical species.

For thiophene-containing compounds, Fukui functions have been successfully used to determine the most reactive atoms for both nucleophilic and electrophilic attacks, providing crucial information for understanding reaction mechanisms. nih.govnih.gov For this compound, one would expect the nitrogen and oxygen atoms of the hydroxylamine group, as well as the sulfur atom and specific carbons in the thiophene ring, to be key reactive sites.

Spectroscopic Property Simulations

Computational methods are extensively used to simulate various types of spectra. These simulations are invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can provide a highly detailed prediction of the experimental spectrum. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, are employed for this purpose. researchgate.net

By comparing the theoretically calculated 1H and 13C NMR spectra with experimental data, a definitive assignment of signals to specific atoms can be achieved. nih.gov For this compound, this would involve calculating the chemical shifts for the protons and carbons of the thiophene ring, the ethyl group, and the hydroxylamine moiety. Discrepancies between theoretical and experimental values can often be resolved by considering solvent effects in the calculations.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: This table is a template. Specific calculated values for the target compound were not available in the searched literature. Values are typically reported in parts per million (ppm) relative to a standard like TMS.)

AtomCalculated 1H Chemical Shift (ppm)Calculated 13C Chemical Shift (ppm)
Thiophene Ring Carbons/HydrogensData not availableData not available
Ethyl Group Carbons/HydrogensData not availableData not available
Hydroxylamine Hydroxyl/Amine ProtonData not availableN/A

Theoretical vibrational analysis predicts the frequencies and intensities of bands in infrared (IR) and Raman spectra. These calculations are performed by determining the second derivatives of the energy with respect to atomic displacements, which yields a set of harmonic vibrational frequencies. nih.gov

The simulated spectrum can be compared directly with an experimental FT-IR or Raman spectrum. This comparison helps in the assignment of specific vibrational modes (e.g., stretching, bending, torsion) to the observed absorption bands. researchgate.netresearchgate.net For this compound, key vibrational modes would include the C-S, C=C, and C-H vibrations of the thiophene ring, the C-H and C-C vibrations of the ethyl group, and the O-H, N-H, and C-N vibrations associated with the hydroxylamine functionality. scirp.org Calculated frequencies are often scaled by an empirical factor to better match experimental results due to the approximations inherent in the theoretical models. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, making it ideal for simulating electronic spectra (UV-Vis). cecam.org The method predicts the electronic transition energies (which correspond to absorption wavelengths) and their corresponding oscillator strengths (which relate to absorption intensities). researchgate.net

A TD-DFT calculation for this compound would identify the key electronic transitions, such as π → π* transitions within the thiophene ring and n → π* transitions involving the lone pairs on the sulfur, oxygen, and nitrogen atoms. researchgate.net The results, often visualized as a simulated UV-Vis spectrum, can be directly compared with experimental measurements to understand the electronic structure of the molecule. researchgate.netresearchgate.net

Tautomeric Equilibria and Isomerization Pathways of the Hydroxylamine Moiety

The hydroxylamine functional group (-NHOH) is capable of existing in different tautomeric forms, which can significantly influence the compound's reactivity and physical properties. Computational studies are essential for understanding the energetic landscape of these tautomeric equilibria and the pathways for isomerization.

Tautomerism in Hydroxylamines

The core of this compound's tautomerism lies within the hydroxylamine moiety. This group can undergo prototropic tautomerism, a process involving the migration of a proton. For hydroxylamine derivatives, the primary equilibrium is typically between the hydroxylamine form and its nitrone (or N-oxide) tautomer. This is analogous to the well-studied amide oxime and imino hydroxylamine tautomerism seen in N-hydroxy amidines. researchgate.net Theoretical DFT studies on N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine form, with a significant energy barrier (33-71 kcal/mol) making spontaneous interconversion at room temperature unlikely. researchgate.net

For this compound, the two principal tautomers would be:

Tautomer A: The N-hydroxylamine form, this compound.

Tautomer B: The nitrone form, which results from a 1,2-proton shift from the oxygen to the nitrogen, creating a zwitterionic structure.

Computational models, such as Density Functional Theory (DFT), are used to calculate the relative energies and thermodynamic stabilities of these forms. Studies on the thermal decomposition of hydroxylamine (NH2OH) have identified an isomerization pathway to ammonia (B1221849) oxide (NH3O), a related N-oxide structure. sci-hub.sescispace.com The activation barrier for this bimolecular isomerization was calculated to be around 25 kcal/mol in the gas phase, decreasing to approximately 16 kcal/mol in an aqueous solution, indicating that the solvent can play a crucial role in mediating the isomerization process. scispace.com

Tautomer/IsomerGeneral StructurePredicted Relative StabilityNotes
Hydroxylamine R-NHOHMore StableTypically the ground state form for simple hydroxylamines.
Nitrone/N-oxide R'=N+(H)O-Less StableHigher energy zwitterionic form. Interconversion barrier is computationally predictable. researchgate.net
Ammonia Oxide Isomer Isomerized ProductProduct of bimolecular reactionEnergetically favorable decomposition pathway for hydroxylamine involves isomerization. scispace.com

This table presents generalized stability predictions based on computational studies of analogous hydroxylamine systems.

Isomerization Pathways Advanced computational modeling can map the entire reaction coordinate for the isomerization between tautomers. This involves locating the transition state (TS) structure, which represents the highest energy point along the reaction pathway. The energy difference between the reactant and the transition state is the activation energy (Ea), a key parameter determining the reaction rate. For hydroxylamines, solvent-assisted tautomerism, particularly involving water molecules, has been shown to significantly lower the activation barrier compared to the process in the gas phase. researchgate.net Computational investigations into the photochemical isomerization of thiophene derivatives also reveal complex pathways involving conical intersections and biradical intermediates, suggesting that light could potentially induce transformations in this compound. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

While a specific crystal structure for this compound is not publicly documented, analysis of structurally related thiophene derivatives provides significant insight into the expected intermolecular interactions and crystal packing motifs. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govuomphysics.net

The Hirshfeld surface is a 3D map that delineates the space occupied by a molecule in a crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, researchers can identify regions of close intermolecular contact. These contacts are then broken down and quantified using 2D fingerprint plots.

Key Intermolecular Interactions Based on analyses of various thiophene derivatives, the following interactions are anticipated to be significant in the crystal structure of this compound: nih.govuomphysics.netnih.gov

Hydrogen Bonding: The hydroxyl (-OH) and amine (-NH) groups are strong hydrogen bond donors, while the oxygen and nitrogen atoms are acceptors. O-H···O, N-H···O, and potentially N-H···S hydrogen bonds are expected to be primary drivers of the crystal packing, often forming chains or ring motifs. nih.govresearchgate.net

C-H···π Interactions: The aromatic thiophene ring can act as a π-acceptor for hydrogen atoms from neighboring molecules, contributing to the stability of the crystal lattice. nih.gov

π-π Stacking: Aromatic rings like thiophene can stack on top of each other, an interaction that is highly dependent on the geometry and substitution of the molecule. Centroid-to-centroid distances of less than 4 Å are indicative of significant π-π interactions. researchgate.net

Interaction TypePercentage Contribution (%)Compound Reference
H···H36.9(E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide nih.gov
H···C/C···H26.1(E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide nih.gov
O···H/H···O15.1(E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide nih.gov
S···H/H···S0.9(E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide nih.gov
H···H26.2Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate uomphysics.net
N···H/H···N7.4Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate uomphysics.net

This table presents Hirshfeld surface analysis data from related thiophene derivatives to illustrate the likely distribution of intermolecular contacts for this compound.

The combination of these weak interactions dictates the final three-dimensional arrangement of molecules in the solid state, influencing properties such as melting point, solubility, and crystal morphology.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling, particularly using DFT and ab initio methods, is a cornerstone for elucidating complex reaction mechanisms at the molecular level. mit.edu For this compound, this approach can be applied to understand its synthesis, decomposition, and reactivity.

Modeling Synthesis Reactions The synthesis of hydroxylamines can occur through various routes, such as the oxidation of secondary amines or the reduction of nitro compounds. organic-chemistry.orgcardiff.ac.uk A key application of computational modeling is to map the potential energy surface of a proposed synthetic route. For instance, the synthesis of the closely related compound N-(1-(Benzo[b]thiophen-2-yl)ethyl)-hydroxylamine is noted as a step in the preparation of the drug Zileuton. pharmaffiliates.com A computational study of such a synthesis would involve:

Reactant and Product Optimization: Determining the lowest energy geometries of all starting materials and products.

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.

Energy Profile Calculation: Calculating the activation barriers and reaction energies to determine the most favorable pathway.

Elucidating Decomposition and Isomerization Mechanisms Theoretical investigations into the thermal decomposition of hydroxylamine have revealed that bimolecular pathways are often more energetically favorable than simple unimolecular bond-breaking. scispace.com The initial step is predicted to be a bimolecular isomerization to ammonia oxide, a reaction whose activation barrier is lowered in the presence of water. scispace.com

Similarly, computational studies on the photochemical reactions of thiophenes have identified multiple potential mechanisms for isomerization, including internal cyclization and pathways involving conical intersections. researchgate.netnih.gov These studies provide a framework for investigating how this compound might behave under photochemical conditions, predicting the likely photoproducts and the efficiency of their formation.

Investigating Reactivity Computational methods can also predict reactivity with other chemical species. For example, the reaction of thiophene ketones with N-nucleophiles like hydrazine (B178648) has been studied, revealing pathways that lead to heterocyclization or the formation of bispyrazole products. researchgate.net A theoretical study on the reaction of this compound with an electrophile or nucleophile would calculate the energies of all intermediates and transition states, clarifying why certain products are formed over others. rsc.org These models provide invaluable, atom-level detail that is often inaccessible through experimental means alone.

Applications and Emerging Research Directions in Organic Synthesis

N-(1-Thiophen-2-YL-ethyl)-hydroxylamine as a Versatile Synthetic Intermediate in Organic Synthesis

N-substituted hydroxylamines are a class of powerful intermediates in organic chemistry, and this compound is a prime example within this category. Its utility stems from the reactive N-O bond, which can be selectively cleaved or participate in a variety of transformations to introduce nitrogen-containing functionalities into organic molecules.

Hydroxylamine (B1172632) derivatives are widely recognized as precursors for generating nitrogen-centered radicals, which are highly reactive species that can engage in a range of synthetic applications. researchgate.netnih.gov Furthermore, these compounds serve as key starting materials for the synthesis of nitrones through oxidation, which are themselves valuable 1,3-dipoles for cycloaddition reactions. nih.gov The thiophene (B33073) moiety, a common core in pharmaceuticals, adds another layer of synthetic potential, allowing for modifications on the heterocyclic ring. nih.gov

A closely related analogue, N-(1-Benzo[b]thiophen-2-yl-ethyl)-hydroxylamine, is known as a reagent in the preparation of Zileuton, an anti-asthmatic drug. pharmaffiliates.com This highlights the role of such thiophene-based hydroxylamines as crucial building blocks in the synthesis of medicinally important molecules. The reactions of these intermediates often involve their conversion into other functional groups, enabling the construction of complex target structures. For instance, the hydroxylamine group can be a precursor to amines, amides, and oximes, making it a synthetically flexible handle.

Research into the reactions of di(thiophen-2-yl)alkane diones has shown that thiophene-containing structures can undergo various cyclocondensation reactions to form new ring systems, a reactivity pathway that is relevant for intermediates like this compound. nih.gov

Role in the Construction of Diverse Heterocyclic Frameworks beyond Thiophene Itself

The dual functionality of this compound makes it a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. The hydroxylamine moiety can act as a nucleophile or be transformed into other reactive groups to facilitate cyclization reactions.

Recent developments have shown that N-protected-N-halogenated O-activated hydroxylamines can react directly with olefins in a catalyst-free manner to produce multifunctional hydroxylamines. chemrxiv.orgchemrxiv.org These products are convenient building blocks for synthesizing structurally complex N-unprotected secondary amines and various N-heterocycles. chemrxiv.org This type of transformation, if applied to a derivative of this compound, would open pathways to novel thiophene-substituted heterocyclic systems.

Studies on other hydroxylamine derivatives have demonstrated their utility in constructing N,O-heterocycles like isoxazolidines and tetrahydro-1,2-oxazines through intramolecular conjugate addition. chemrxiv.org Similarly, research on O-cyclopropyl hydroxylamines has shown they are practical precursors for synthesizing N-heterocycles, such as tetrahydroquinolines, via a -sigmatropic rearrangement cascade. nih.gov These established methodologies suggest that this compound could be a key starting material for analogous thiophene-containing heterocycles.

The table below summarizes representative examples of heterocycles synthesized from hydroxylamine precursors, illustrating the potential pathways available for this compound.

Precursor TypeReaction TypeResulting HeterocycleKey FeaturesReference
O-Cyclopropyl Hydroxylamine -Sigmatropic Rearrangement / CyclizationTetrahydroquinolineOne-pot, three-step cascade under base-mediated conditions. nih.gov
N-Haloalkyl O-Activated HydroxylamineIntramolecular SubstitutionN-Heterocycles (e.g., Aziridines)Versatile building blocks from catalyst-free olefin difunctionalization. chemrxiv.orgchemrxiv.org
Hydroxylamine with Michael AcceptorIntramolecular Conjugate AdditionIsoxazolidines, Tetrahydro-1,2-oxazinesTandem deprotection-cyclization sequence. chemrxiv.org
2-ThiophenamineCyclocondensationPyridines, Pyrroles, PyridopyrimidinesReaction with various electrophiles like diethyl succinate (B1194679) or ethyl acetoacetate. ekb.eg

Development of Novel Reagents and Catalysts Derived from N-Substituted Hydroxylamines

The chemistry of N-substituted hydroxylamines extends beyond their role as simple intermediates; they are also precursors to a variety of valuable reagents and catalysts. The inherent reactivity of the N-O bond allows for their conversion into electrophilic aminating agents and nitrene precursors.

Recent progress has highlighted the use of hydroxylamine derivatives as precursors for catalytic nitrene transfer reactions. rsc.org These reagents are often bench-stable and can be activated by transition metals under mild conditions to perform C-H insertion and aziridination reactions. rsc.org This opens the possibility of developing novel thiophene-containing catalysts or reagents from this compound for advanced amination processes.

Furthermore, a new class of multifunctional hydroxylamines (MFHAs), generated from the reaction of anomeric amides with olefins, function as powerful electrophilic aminating reagents without the need for a catalyst. chemrxiv.orgchemrxiv.org These MFHAs can be used to synthesize complex amines and N-heterocycles, demonstrating the potential for creating highly specialized reagents from simple hydroxylamine starting materials. chemrxiv.org

The development of catalysts for the synthesis of hydroxylamines themselves is also an active area of research. For example, supported platinum catalysts have been used for the selective hydrogenation of nitroaromatics to yield N-aryl hydroxylamines with high selectivity. rsc.org

The table below showcases different types of reagents and catalysts derived from or used for hydroxylamine chemistry.

Reagent/Catalyst TypePrecursorApplicationKey AdvantageReference
Nitrene Transfer ReagentsHydroxylamine DerivativesC-H Amidation, AziridinationBench-stable, activated by transition metals. rsc.org
Multifunctional Hydroxylamines (MFHAs)Anomeric Amides + OlefinsElectrophilic Amination, N-Heterocycle SynthesisCatalyst-free synthesis of the reagent. chemrxiv.orgchemrxiv.org
Supported Platinum Catalysts (e.g., Pt/SiO₂)N/A (Used for synthesis)Selective Hydrogenation of NitroaromaticsHigh yield and selectivity for N-aryl hydroxylamines. rsc.org

Strategies for Enhancing Synthetic Efficiency and Sustainability in Thiophene-Hydroxylamine Chemistry

The principles of green chemistry are increasingly integral to modern organic synthesis, focusing on reducing waste, minimizing energy consumption, and using less hazardous materials. These strategies are highly relevant to the synthesis and application of thiophene- and hydroxylamine-containing compounds.

One major area of improvement is the use of environmentally benign solvents. Research has demonstrated that palladium-catalyzed C-H arylation of thiophene derivatives can be performed efficiently in water, including low-purity industrial wastewater, which improves the green metrics of the process. unito.it The development of synthetic methods in safer solvents like water or polyethylene (B3416737) glycol (PEG) is a key goal for producing nitrogen-containing heterocycles sustainably. jddhs.com

Catalysis plays a crucial role in enhancing synthetic efficiency. The use of supported platinum catalysts for the synthesis of N-aryl hydroxylamines allows for reactions to occur under a hydrogen atmosphere at room temperature, representing a milder and more energy-efficient approach compared to many traditional methods. rsc.org Similarly, the development of catalyst-free reactions, such as the direct halo-hydroxylamination of olefins, offers significant advantages in terms of atom economy and simplification of purification processes. chemrxiv.orgchemrxiv.org

Other green methodologies applicable to thiophene chemistry include:

Copper-mediated halocyclization using non-toxic inorganic reagents in ethanol (B145695) to produce halogenated thiophenes with high yields. nih.gov

Multicomponent reactions , which reduce the number of synthetic steps and purification procedures, thereby saving time, energy, and materials. nih.govresearchgate.net

Microwave or ultrasound irradiation as alternative energy sources to shorten reaction times and increase yields compared to conventional heating. researchgate.net

Future Prospects in Advanced Chemical Transformations

The unique reactivity of the hydroxylamine group, especially when paired with a versatile heterocycle like thiophene, opens doors to novel and advanced chemical transformations. A particularly promising frontier is the field of visible-light photocatalysis.

Hydroxylamine derivatives have been successfully exploited as nitrogen-radical precursors under visible-light conditions. researchgate.net This strategy enables the formation of highly reactive iminyl radicals that can participate in a variety of cascade reactions, including intramolecular cyclizations and 1,5-hydrogen atom transfer (HAT) processes, to build complex molecular architectures. pkusz.edu.cn The ability to generate these reactive species under mild, light-mediated conditions represents a significant advance in synthetic methodology. The thiophene moiety in this compound could influence the electronic properties of these radical intermediates, potentially leading to new and selective reaction pathways.

Another area of future development lies in the design of novel cascade reactions. The multifunctional nature of hydroxylamine derivatives, especially those prepared via olefin difunctionalization, allows for one-pot sequences involving multiple bond-forming events. chemrxiv.orgnih.gov For example, a -sigmatropic rearrangement followed by cyclization and rearomatization can efficiently produce complex heterocycles in a single operation. nih.gov Applying these concepts to thiophene-containing substrates could provide rapid access to novel classes of bioactive molecules and materials.

The continued development of new catalysts and catalyst-free methods will also be crucial. As our understanding of the fundamental reactivity of the N-O bond deepens, more sophisticated and selective transformations will undoubtedly emerge, further establishing compounds like this compound as valuable players in the future of organic synthesis.

Q & A

Q. What are the recommended synthetic routes for N-(1-Thiophen-2-YL-ethyl)-hydroxylamine, and how can purity be validated?

Methodological Answer:

  • Synthesis : Use reductive amination of 2-thiophenecarboxaldehyde with hydroxylamine, followed by purification via column chromatography. Alternatively, adapt methods from benzotriazole-derived hydroxylamine synthesis (e.g., coupling thiophene-ethylamine precursors with hydroxylamine under anhydrous conditions) .
  • Characterization : Validate purity using HPLC with UV detection (λ = 254 nm). Confirm structure via FT-IR (N–O stretch ~930 cm⁻¹, thiophene C–S ~700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design : Incubate the compound in buffers (pH 4.0–9.0) at 25°C and 37°C. Monitor degradation kinetics via UV-Vis spectroscopy (absorbance at 280 nm) or LC-MS.
  • Key Considerations : Thiophene rings may undergo oxidation under acidic conditions; hydroxylamine groups are prone to hydrolysis at high pH. Use argon-purged solutions to minimize oxidative degradation .

Q. What analytical techniques are optimal for detecting this compound in complex biological matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
  • Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Calibrate against deuterated internal standards (e.g., d₃-labeled analogs) to correct for matrix effects .

Advanced Research Questions

Q. What enzymatic pathways are likely involved in the metabolism of this compound, and how can these be modeled in vitro?

Methodological Answer:

  • Pathway Hypotheses : Based on structural analogs (e.g., N-(2-methoxyphenyl)hydroxylamine), CYP1A and CYP2E1 isoforms may catalyze oxidation/reduction. Thiophene rings may undergo CYP-mediated epoxidation or sulfoxidation .
  • In Vitro Models : Use rat/hepatic microsomes or recombinant CYP enzymes (e.g., CYP1A2, CYP2E1). Monitor metabolites via LC-HRMS and compare retention times to synthetic standards. Include NADPH cofactors to activate enzymatic pathways .

Q. How can researchers resolve contradictions in metabolic data, such as conflicting metabolite profiles across species?

Methodological Answer:

  • Data Analysis : Perform comparative studies using microsomes from multiple species (e.g., rat, rabbit, human). Quantify metabolite ratios (e.g., parent compound vs. sulfoxide derivatives) and apply kinetic modeling (Km/Vmax).
  • Case Example : In N-(2-methoxyphenyl)hydroxylamine studies, rabbits produced unidentified metabolites (M1) absent in rats, highlighting species-specific CYP interactions . For thiophene derivatives, test CYP isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A) to clarify pathways.

Q. What in vitro models are suitable for evaluating the compound’s potential toxicity, and what endpoints should be prioritized?

Methodological Answer:

  • Models : Use HepG2 cells for hepatotoxicity screening or primary human urothelial cells (for bladder carcinogenicity risk, as seen with o-anisidine derivatives) .
  • Endpoints : Measure reactive oxygen species (ROS) generation via DCFDA assay, mitochondrial dysfunction (MTT assay), and DNA adduct formation (³²P-postlabeling). Compare to structurally related carcinogens (e.g., o-anisidine) for mechanistic insights .

Q. How can researchers mitigate artifacts when studying iron-oxyhydroxide-associated forms of this compound in environmental samples?

Methodological Answer:

  • Artifact Source : Hydroxylamine-based extractants (e.g., NH₂OH·HCl) react with carbonyl groups in organic matter, forming N-containing artifacts .
  • Mitigation : Use mild extraction buffers (pH 7.4) and validate findings with alternative methods (e.g., sequential EDTA extraction). Confirm compound identity via isotopic labeling or ¹³C-NMR to distinguish native vs. artifact signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-Thiophen-2-YL-ethyl)-hydroxylamine
Reactant of Route 2
N-(1-Thiophen-2-YL-ethyl)-hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.